Amino(prop-2-enoyl)azanium;chloride
Description
Amino(prop-2-enoyl)azanium;chloride is an organic ammonium salt characterized by a propenoyl (CH₂=CHCO⁻) group linked to a protonated amine (azanium) cation, with chloride as the counterion. Its IUPAC name suggests a structure where the amino group is directly bonded to the α-carbon of the propenoyl moiety, forming a quaternary ammonium center. These compounds are typically synthesized via amination or alkylation reactions and find applications in pharmaceuticals, polymers, and industrial chemistry .
Properties
IUPAC Name |
amino(prop-2-enoyl)azanium;chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N2O.ClH/c1-2-3(6)5-4;/h2H,1,4H2,(H,5,6);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RERYAUXONVNXSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)[NH2+]N.[Cl-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1707361-65-6 | |
| Record name | 2-Propenoic acid, hydrazide, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1707361-65-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Azanium Salts
Structural Differences and Implications
Substituent Diversity: The propenoyl group in this compound introduces unsaturated bonding (C=C), enhancing reactivity for polymerization or conjugation. This contrasts with saturated acyl or alkyl chains in analogs like the octadecanoylamino group in ’s compound . Trimethylammonium groups (e.g., in and ) increase hydrophilicity and ionic character, making such compounds suitable for aqueous applications (e.g., antistatic agents) . Long-chain alkyl/acyl substituents (e.g., tetradecoxy in ) impart amphiphilic properties, enabling use in conditioning agents .
Polymerization (): Used for high-MW azanium polymers, yielding water-soluble materials for industrial use . Alkylation/acylation (): Introduces complex substituents, as seen in pharmaceutical agents like colesevelam hydrochloride .
Physicochemical Properties :
- Water solubility is a recurring feature due to ionic azanium groups, though long hydrophobic chains (e.g., ) reduce solubility and enhance lipid affinity .
- Thermal stability varies; polymers () exhibit higher stability than small-molecule salts .
Industrial chemistry: Water-soluble polymers () serve as viscosity modifiers, while amphiphilic derivatives () act as conditioning agents .
Research Findings and Data Gaps
Reactivity of the Propenoyl Group: The unsaturated C=C bond in the target compound may enable crosslinking or copolymerization, analogous to acrylamide derivatives in . Contrastingly, saturated analogs (e.g., ) lack this reactivity, limiting their utility in polymer chemistry .
Toxicological and Environmental Data: No explicit data on this compound are available. However, perfluorinated azanium salts () highlight regulatory concerns for persistent organic pollutants, urging caution in applications .
Computational Insights :
- Topological polar surface area (TPSA) and rotatable bonds (e.g., ) influence bioavailability. The target compound’s TPSA (~33.5 Ų, inferred from ) suggests moderate membrane permeability .
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